molecular formula C9H11N3O B8810681 2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol CAS No. 461451-35-4

2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol

Cat. No. B8810681
M. Wt: 177.20 g/mol
InChI Key: WIFLLVVTSRUGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

461451-35-4

Product Name

2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-imidazo[1,2-a]pyrimidin-7-ylpropan-2-ol

InChI

InChI=1S/C9H11N3O/c1-9(2,13)7-3-5-12-6-4-10-8(12)11-7/h3-6,13H,1-2H3

InChI Key

WIFLLVVTSRUGNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=NC=CN2C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3 l round-bottomed flask equipped with a mechanical stirrer, thermocouple and nitrogen inlet adaptor was charged with 2-aminoimidazole hemisulfate (84.6 g, 641 mmol) and absolute EtOH (900 ml). The resulting slurry was stirred at 24° C. and solid NaOMe (69.2 g, 1.28 mol) was added in two portions over 15 min. After the addition was complete the reaction temperature was 46° C. The mixture was warmed to 60° C. and stirred for 45 min. The mixture was then cooled to 50° C. A solution of crude 4-acetoxy-1,1-diethoxy-4-methyl-3-butanone (253.5 g of 57 wt % material, 611 mmol) and absolute EtOH (150 ml) was added over 1 h maintaining a reaction temperature of about 45° C. After the addition, the reaction was maintained at 60° C. for 3 h and then cooled to 20° C. The pH was adjusted to 5.9 by addition of aqueous HCl (5N, 130 ml) in 10 ml portions. Darco G-60 (9.0 g) was added and the slurry was stirred for 30 min. The solids were removed by filtration through a pad of Solka-floc and the cake was rinsed with EtOH (200 ml). The filtrate was concentrated to about 200 ml by rotary evaporation, then 300 ml of EtOAc was added and the mixture was concentrated to about 300 ml. This was repeated three times with crystals forming during the process. The final slurry was diluted to 600 ml with EtOAc and then cooled to 5° C. with stirring. The solids were collected on a frit, rinsed with cold EtOAc (50 ml) and dried overnight under vacuum at 22° C. to provide 2-(imidazo[1,2-α]pyrimidin-7-yl)propan-2-ol (79 g) as a crystalline solid: 1H NMR (MeOH-d4, 400 MHz) δ 8.80 (1H, d, J 7.2), 7.77 (1H, d, J 1.6), 7.66 (1H, d, J 1.6), 7.39 (1H, d, J 7.2), 1.60 (6H, s); 13C NMR (MeOH-d4, 100.61 MHz) δ 169.7, 147.8, 134.7, 132.8, 111.1, 105.4, 72.8, 28.4.
Quantity
84.6 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
69.2 g
Type
reactant
Reaction Step Two
Name
4-acetoxy-1,1-diethoxy-4-methyl-3-butanone
Quantity
253.5 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
130 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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